
3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline is a specialized chemical compound with significant relevance in various chemical research and industrial applications. The compound features in studies related to organic synthesis, molecular structure analysis, and the exploration of its chemical and physical properties.
Synthesis Analysis
The synthesis of 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline and related compounds typically involves multiple steps, including condensation reactions and reduction processes. For example, Zhang Qingwen (2011) developed a practical process for synthesizing a closely related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation, followed by reduction with Fe/NH4Cl, achieving an overall yield of 82% (Zhang Qingwen, 2011).
Molecular Structure Analysis
The molecular structure and vibrational effects of similar compounds have been extensively studied through methods like X-ray crystallography, FT-IR, and Raman spectroscopy. For instance, the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline was determined by X-ray analysis, highlighting non-planar molecules stabilized by various intermolecular interactions (K. V. Rajuna Gowda et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline derivatives often explore the effects of substituents on the compound's reactivity and properties. Research on the amination of aryl halides and triflates to synthesize related anilines demonstrates the versatility and potential modifications of the parent compound for various applications (J. Wolfe & S. Buchwald, 2003).
Applications De Recherche Scientifique
Synthesis and Industrial Production
3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline has been a subject of study for practical synthesis processes. Zhang Qingwen (2011) developed a process for synthesizing 3-Chloro-4-(3-fluorobenzyloxy)aniline, highlighting its robustness, less waste burden, and suitability for industrial production due to cheap and readily available starting materials. This synthesis involved condensation followed by reduction, achieving an overall yield of 82% (Zhang Qingwen, 2011).
Fluorescence Quenching Studies
Fluorescence quenching studies involving boronic acid derivatives and aniline in alcohols have included compounds similar to 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline. Geethanjali et al. (2015) studied the quenching of boronic acid derivatives by aniline, observing negative deviations from the Stern–Volmer equation, which were interpreted in terms of conformational changes in the ground state of solutes due to intermolecular and intramolecular hydrogen bonding (H. S. Geethanjali et al., 2015).
Optical Investigations
George et al. (2021) conducted investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline (CFA), which is structurally similar to 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline. They focused on its potential nonlinearity and effectiveness in optical devices, highlighting its remarkable third-order nonlinearity and potential use as an optical limiter (Merin K George et al., 2021).
Analytical Methods in Pharmaceutical Analysis
Chen Jian-dong et al. (2015) developed a high-performance liquid chromatographic method with fluorimetric detection for determining 3-chloro-4-(3-fluorobenzyloxy)-aniline in lapatinib ditosylate, a compound structurally similar to 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline. This method proved suitable for the determination of this compound in pharmaceutical analysis (Chen Jian-dong et al., 2015).
Theoretical Structural Analysis
Aziz et al. (2018) conducted a theoretical structural analysis of 3-chloro-4-fluoro-aniline to compute its spectroscopic properties using density functional theory. This study is crucial in understanding the spectroscopic properties of aniline family compounds, including those similar to 3-Chloro-4-fluoro-N-(2-methoxybenzyl)aniline (M. Aziz et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(2-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO/c1-18-14-5-3-2-4-10(14)9-17-11-6-7-13(16)12(15)8-11/h2-8,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGJWFRGCWNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2485168.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2485169.png)
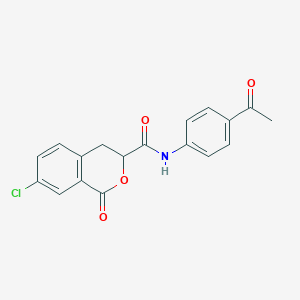
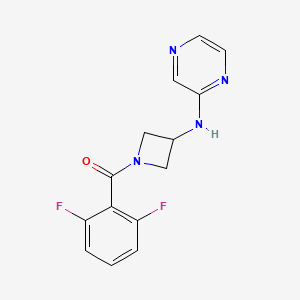
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)
![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)
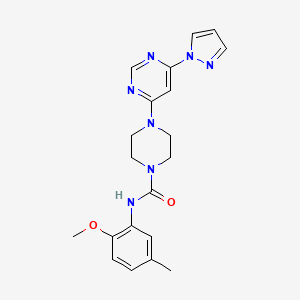
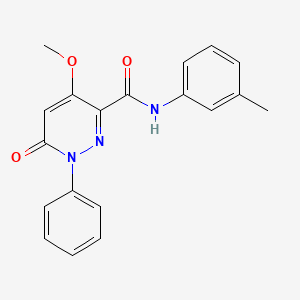

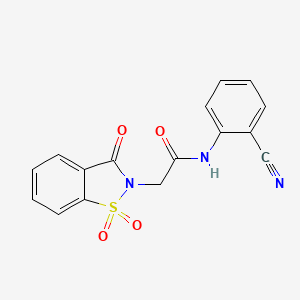
![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2485189.png)
